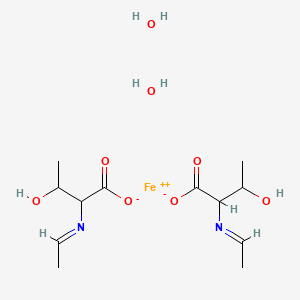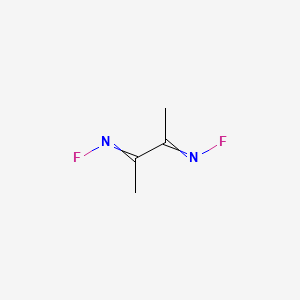
Ferrotrenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrotrenine is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Aplicaciones Científicas De Investigación
Biological Applications of Ferroelectric Materials
- Study: Biological applications of ferroelectric materials (Blázquez-Castro et al., 2018)
- Key Insight: Ferroelectric materials show promise in bioelectricity, offering advantages like no need for external power sources, scalable electroactive regions, and proven biocompatibility. Potential applications include cell biology, tissue regeneration, antitumoral action, and cell bioengineering.
Mechanisms and Role in Disease
- Study: Ferroptosis: mechanisms, biology, and role in disease (Jiang et al., 2021)
- Key Insight: Ferroptosis, driven by iron-dependent lipid peroxidation, is linked to various diseases. Its modulation holds potential for treating drug-resistant cancers and degenerative diseases. The study provides a critical analysis of ferroptosis mechanisms and its therapeutic potential.
Applications in Material Science and Medicine
- Study: Flexible Ferrofluids: Design and Applications (Zhang et al., 2019)
- Key Insight: Ferrofluids, with rapid magnetic response and tunable properties, have diverse applications in material science, physics, biology, medicine, and engineering. The study offers insights into the design and use of ferrofluid-related devices.
Ferrocene and Cancer Research
- Study: Application of ferrocene and its derivatives in cancer research (Ornelas, 2011)
- Key Insight: Ferrocene-based compounds demonstrate high activity against various diseases, including cancer. This review focuses on the anticancer activity of ferrocene-based molecules.
Ferroelectric Materials in Organics
- Study: Ferroelectricity near room temperature in co-crystals of nonpolar organic molecules (Horiuchi et al., 2005)
- Key Insight: Co-crystals of nonpolar organic molecules exhibit ferroelectric response, offering a new approach to creating organic ferroelectric materials with potential electronics and photonics applications.
Ferroptosis in Cancer Therapy
- Study: Emerging Strategies of Cancer Therapy Based on Ferroptosis (Shen et al., 2018)
- Key Insight: Ferroptosis is a regulated cell death process with potential in cancer therapy. This study discusses the strategies for inducing ferroptosis in cancer cells, including nanomaterials, clinical drugs, and genes.
Two-Dimensional Ferroics and Multiferroics
- Study: Two-Dimensional Ferroics and Multiferroics: Platforms for New Physics and Applications (Tang & Kou, 2019)
- Key Insight: Research on 2D ferroics (ferromagnets, ferroelectrics, ferroelastics) has shown novel physics and potential for nanoelectronics applications.
Propiedades
Número CAS |
15339-50-1 |
|---|---|
Nombre del producto |
Ferrotrenine |
Fórmula molecular |
C12H24FeN2O8 |
Peso molecular |
0 |
Nombre IUPAC |
2-(ethylideneamino)-3-hydroxybutanoate;iron(2+);dihydrate |
InChI |
InChI=1S/2C6H11NO3.Fe.2H2O/c2*1-3-7-5(4(2)8)6(9)10;;;/h2*3-5,8H,1-2H3,(H,9,10);;2*1H2/q;;+2;;/p-2 |
SMILES |
CC=NC(C(C)O)C(=O)[O-].CC=NC(C(C)O)C(=O)[O-].O.O.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-2-(prop-1-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B1175299.png)

![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl nitrate;chloride](/img/structure/B1175303.png)
![Hydrogen [(ethylenedinitrilo)tetraacetato]magnesate](/img/structure/B1175311.png)